molecular formula C13H14N2 B2878766 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile CAS No. 1251491-42-5

2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile

Cat. No. B2878766
M. Wt: 198.269
InChI Key: TWVJYBXNULOPOJ-UHFFFAOYSA-N
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Description

“2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 1251491-42-5 . It has a molecular weight of 198.27 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (2Z)- (1-benzyl-3-pyrrolidinylidene)ethanenitrile . The InChI code for this compound is 1S/C13H14N2/c14-8-6-13-7-9-15 (11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2/b13-6- .


Physical And Chemical Properties Analysis

“2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile” is a liquid at room temperature . It has a molecular weight of 198.27 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Catalysis and Synthetic Applications

The compound 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile and its derivatives have shown promising applications in catalysis and synthetic chemistry. One notable application is in the oxyacylation of iodoalkynes using gold(I) catalysis, which provides expedited access to benzofurans. This process, catalyzed by (acetonitrile)[1,3-bis(2,6-diisopropylphenyl)-imidazole-2-ylidene] gold(I), demonstrates the utility of such compounds in facilitating complex chemical transformations. This method is particularly notable for its ability to tolerate a wide diversity of groups, showcasing the versatility of these catalytic systems in organic synthesis (Fernández-Canelas, Rubio, & González, 2019).

Building Blocks in Heterocyclic Synthesis

Compounds related to 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile serve as versatile building blocks in the synthesis of heterocyclic compounds. Their reactivity with aromatic amines as N-nucleophiles has been explored to develop methods for synthesizing ω-(N-aryl)alkyl substituted heterocycles. The presence of a 1,3-bielectrophilic acrylonitrile fragment functionalized with an unsaturated heterocyclic ring and nucleophilic azaheterocyclic moiety underscores their utility in organic synthesis. These reactions proceed through Michael addition followed by ring transformations, leading to various derivatives depending on reaction conditions, demonstrating the compound's role in facilitating diverse synthetic pathways (Shemehen, Khilya, & Volovenko, 2020).

Photophysical Properties

In the field of materials science, derivatives of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile have been used to construct unprecedented lanthanide-containing coordination polymers. These polymers, formed through reactions with hexanuclear complexes of lanthanides, exhibit fascinating structural and photophysical properties, including strong luminescence under UV irradiation. The study of these compounds opens up new avenues for developing materials with potential applications in sensing, imaging, and light-emitting devices (Calvez, Daiguebonne, & Guillou, 2011).

Antimicrobial Activity

The electrogenerated base-promoted synthesis of certain acetonitrile derivatives has revealed potential antimicrobial activities. This novel preparation method, utilizing the electroreduction of acetonitrile, has facilitated the synthesis of compounds like 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and its analogs. Preliminary studies suggest these compounds exhibit promising antibacterial properties against several types of bacteria, highlighting the potential of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile derivatives in the development of new antimicrobial agents (Hamrouni, Saied, El Abed, Ben Hadj Ahmed, Boujlel, & Khoud, 2015).

properties

IUPAC Name

(2Z)-2-(1-benzylpyrrolidin-3-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJYBXNULOPOJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(C/C1=C\C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile

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